8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of caffeine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the 8th position of the caffeine molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chlorine atom or other functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted purine derivatives .
Scientific Research Applications
8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reference standard and in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its potential as a radiosensitizing agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and cellular metabolism . The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
8-chloro-1,3,7-triMethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
Caffeine: The parent compound, known for its stimulant effects.
Paraxanthine: A metabolite of caffeine with similar properties.
Theobromine: Another caffeine analog with distinct physiological effects
The uniqueness of this compound lies in its halogenation, which imparts different chemical and biological properties compared to its non-halogenated counterparts .
Properties
Molecular Formula |
C8H11ClN4O2 |
---|---|
Molecular Weight |
230.65 g/mol |
IUPAC Name |
8-chloro-1,3,7-trimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C8H11ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h4-5H,1-3H3 |
InChI Key |
JJTCKGJNFJRAOS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N=C1Cl)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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